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Compound of Interest

Compound Name: 7-Methoxy obtusifolin

Cat. No.: B12396182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methoxy
obtusifolin (2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione), a derivative of the
naturally occurring anthraquinone, obtusifolin. Due to the limited availability of direct
experimental data for 7-Methoxy obtusifolin, this document presents the known spectroscopic
data for the parent compound, obtusifolin, and provides predicted values for its 7-methoxy
derivative based on established principles of NMR and mass spectrometry for this class of
compounds. Detailed experimental protocols for acquiring such data are also included.

Chemical Structure and Properties

Obtusifolin is an anthraquinone that has been isolated from plants of the Cassia genus. Its
chemical structure is 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione. The addition of
a methoxy group at the 7-position results in 7-Methoxy obtusifolin.

e Obtusifolin:
o Molecular Formula: C16H120s[1]
o Molecular Weight: 284.26 g/mol [1]
o IUPAC Name: 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione[1]

o 7-Methoxy obtusifolin (Predicted):
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o Molecular Formula: C17H1406
o Molecular Weight: 314.29 g/mol

o IUPAC Name: 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables summarize the reported H and 13C NMR data for obtusifolin and the predicted
data for 7-Methoxy obtusifolin.

Table 1: *H NMR Spectroscopic Data

o 7-Methoxy obtusifolin
" Obtusifolin (& ppm, .
Position o ] (Predicted 6 ppm,
Multiplicity, J in Hz)

Multiplicity)

H-4 7.41(s) ~7.4(s)
H-5 7.65 (d, J=8.4) ~7.5 (d)
H-6 7.27 (t, J=8.4) ~6.8 (dd)
H-7 7.09 (d, J=8.4)

2-OH 12.11 (s) ~12.1 (s)
8-OH 12.02 (s) ~12.0 (s)
1-OCHs 3.93 (s) ~3.9 (s)
3-CHs 2.25 (s) ~2.2 (s)
7-OCHs - ~4.0 (s)

Prediction basis: The introduction of an electron-donating methoxy group at C-7 is expected to
cause an upfield shift (to lower ppm) of the adjacent proton H-6, which would also appear as a
doublet of doublets due to coupling with H-5.
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Table 2: 13C NMR Spectroscopic Data

7-Methoxy obtusifolin

Position Obtusifolin (& ppm) .
(Predicted & ppm)

1 161.8 ~161.8
2 162.1 ~162.1
3 121.1 ~121.1
4 124.5 ~124.5
4a 133.2 ~133.2
5 1245 ~124.5
6 1211 ~115.0
7 119.8 ~165.0
8 161.8 ~161.8
8a 1159 ~115.9
9 182.5 ~182.5
9a 113.7 ~113.7
10 1925 ~192.5
10a 133.2 ~133.2
1-OCHs 61.9 ~61.9

3-CHs 16.5 ~16.5

7-OCHs - ~56.0

Prediction basis: The methoxy substituent at C-7 is predicted to cause a significant downfield
shift at C-7 and an upfield shift at the ortho-position C-6.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule.
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Table 3: Mass Spectrometry Data

Key Fragment lons

Compound lonization Mode [M+H]* (m/z)
(m/z)

267 ([M+H-H20]"),
Obtusifolin ESI 285.07 257 ([M+H-COJ*), 239
([M+H-CO-H20]"*)

297 ([M+H-H20]*),
ESI 315.08 285 ([M+H-CH20]*),
272 ([M+H-CO-CHs]*)

7-Methoxy obtusifolin
(Predicted)

Prediction basis: The fragmentation of 7-Methoxy obtusifolin is expected to involve losses of
water, carbon monoxide, and characteristic fragments from the methoxy groups (e.g., loss of
CHs or CH20).

Experimental Protocols

The following are general protocols for obtaining NMR and MS data for anthraquinones, which
would be applicable to 7-Methoxy obtusifolin.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds, or Methanol-d4). The choice of
solvent is critical and should be based on the solubility of the compound.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.
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13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Alarger number of scans is typically required compared to *H NMR.

2D NMR Experiments: To aid in the complete and unambiguous assignment of signals, 2D
NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be
performed.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a
solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with
water).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for
accurate mass measurements.

lonization: Electrospray ionization (ESI) is a common and suitable technique for
anthraquinones, typically run in positive or negative ion mode.

Data Acquisition:
o Acquire a full scan mass spectrum to determine the molecular ion.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation
data, which is crucial for structural elucidation. The collision energy should be optimized to
produce a rich fragmentation spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like 7-Methoxy obtusifolin.
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Caption: General workflow for the isolation and spectroscopic analysis of 7-Methoxy
obtusifolin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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